The Advent of Furan-3-carboximidamide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Significance
The Advent of Furan-3-carboximidamide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Abstract
This in-depth technical guide delves into the discovery and history of Furan-3-carboximidamide Hydrochloride, a notable heterocyclic compound. While a singular "discovery" event is not prominent in the historical record, its emergence is a logical consequence of the rich history of furan chemistry and the development of seminal synthetic methodologies. This guide will explore the historical context of furan chemistry, detail the pivotal synthetic routes to Furan-3-carboximidamide Hydrochloride, and illuminate its contemporary relevance as a potential modulator of nitric oxide synthase. Detailed experimental protocols for its synthesis and biological evaluation are provided for the benefit of researchers, scientists, and drug development professionals.
Introduction: A Synthesis of Historical Threads
The story of Furan-3-carboximidamide Hydrochloride is not one of a sudden breakthrough, but rather the confluence of over a century of organic chemistry exploration. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has been a subject of scientific curiosity since the 18th century.[1] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870.[1] The versatility and unique electronic properties of the furan scaffold have made it a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3][4]
The second critical thread in the history of this compound is the development of methods to synthesize amidines, a functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. The most significant of these is the Pinner reaction, first described by Adolf Pinner in 1877.[5] This reaction provides a reliable method for converting nitriles into amidines via an imino ester intermediate.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of Furan-3-carboximidamide Hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 54649-21-7 | Internal Data |
| Molecular Formula | C₅H₇ClN₂O | Internal Data |
| Molecular Weight | 146.58 g/mol | Internal Data |
| Appearance | White to off-white crystalline solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents | Internal Data |
The Synthetic Pathway: From Furan to Amidine
The synthesis of Furan-3-carboximidamide Hydrochloride is a two-step process that begins with the preparation of its nitrile precursor, Furan-3-carbonitrile.
Synthesis of Furan-3-carbonitrile
The introduction of a cyano group at the 3-position of the furan ring is a non-trivial synthetic challenge due to the inherent reactivity of the furan nucleus.[7] While various methods for the synthesis of substituted furans exist, such as the Paal-Knorr and Feist-Benary syntheses, the direct and selective functionalization at the 3-position often requires specific strategies.[1][7] A common and effective method involves the cyanation of a 3-halofuran, such as 3-bromofuran.[8][9]
Modern approaches often utilize palladium-catalyzed cross-coupling reactions, which have become a cornerstone of C-C bond formation in organic synthesis.[10] The use of a palladium catalyst in conjunction with a cyanide source, such as potassium hexacyanoferrate(II), offers a practical and less toxic alternative to traditional methods employing copper(I) cyanide.[10][11]
The Pinner Reaction: Formation of Furan-3-carboximidamide Hydrochloride
With Furan-3-carbonitrile in hand, the final step is the conversion of the nitrile group to a carboximidamide hydrochloride. The Pinner reaction is the quintessential method for this transformation.[5] The reaction proceeds by treating the nitrile with an anhydrous alcohol in the presence of hydrogen chloride gas. This forms an intermediate imino ester hydrochloride, often referred to as a "Pinner salt."[6][12][13] Subsequent treatment of the Pinner salt with ammonia leads to the desired amidine hydrochloride.[5][12]
Mechanism of Action: Inhibition of Nitric Oxide Synthase
The biological significance of Furan-3-carboximidamide Hydrochloride lies in its potential to act as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes.[14] However, the overproduction of NO by NOS is implicated in various pathological conditions, including neurodegenerative diseases and chronic inflammation. Therefore, the development of NOS inhibitors is a significant area of therapeutic research.
The furan scaffold is present in a variety of biologically active compounds, and furan derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[2][4][15] The carboximidamide group of Furan-3-carboximidamide Hydrochloride is a key structural feature that suggests its potential as a NOS inhibitor. This functional group is a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS. This structural mimicry allows the molecule to potentially bind to the active site of the enzyme, thereby inhibiting the production of nitric oxide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Furan-3-carboximidamide Hydrochloride and a representative biological assay for evaluating its activity as a NOS inhibitor.
Synthesis of Furan-3-carbonitrile
Materials:
-
3-Bromofuran
-
Potassium hexacyanoferrate(II)
-
Palladium(II) acetate
-
Sodium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromofuran (1.0 eq), potassium hexacyanoferrate(II) (0.4 eq), palladium(II) acetate (0.02 eq), and sodium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF (5 mL per mmol of 3-bromofuran).
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Furan-3-carbonitrile.
Synthesis of Furan-3-carboximidamide Hydrochloride (Pinner Reaction)[12]
Materials:
-
Furan-3-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
Procedure:
-
Dissolve Furan-3-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 30-60 minutes, ensuring the reaction remains at 0 °C.
-
Seal the reaction vessel and store at 4 °C for 24-48 hours, during which time the Pinner salt will precipitate.
-
Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Suspend the Pinner salt in anhydrous ethanol and cool to 0 °C.
-
Bubble dry ammonia gas through the suspension until saturation.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield Furan-3-carboximidamide Hydrochloride.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)[16][17][18][19]
Materials:
-
Purified recombinant NOS (e.g., nNOS, iNOS)
-
L-Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Furan-3-carboximidamide Hydrochloride (test compound)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing L-arginine, NADPH, calmodulin (if required), and BH4 in HEPES buffer.
-
Add varying concentrations of Furan-3-carboximidamide Hydrochloride to the wells of a 96-well plate. Include a vehicle control (e.g., water or DMSO).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Solution B to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the amount of nitrite produced in each well.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
Furan-3-carboximidamide Hydrochloride represents a fascinating intersection of historical synthetic chemistry and modern medicinal research. Its synthesis, rooted in the classic Pinner reaction, and its potential as a nitric oxide synthase inhibitor highlight the enduring relevance of fundamental organic chemistry in the quest for novel therapeutic agents. The furan scaffold continues to be a rich source of biologically active molecules, and the exploration of derivatives such as Furan-3-carboximidamide Hydrochloride will undoubtedly continue to yield valuable insights into drug design and development. Future research should focus on elucidating the precise binding mode of this compound with the different NOS isoforms and exploring its in vivo efficacy in relevant disease models.
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